phosphane CAS No. 923035-24-9](/img/structure/B14177170.png)
[4-(1,3-Dioxan-2-yl)phenyl](diphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dioxan-2-yl)phenylphosphane is an organophosphorus compound characterized by the presence of a phosphane group attached to a phenyl ring, which is further substituted with a 1,3-dioxane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxan-2-yl)phenylphosphane typically involves the reaction of diphenylphosphine with a suitable precursor containing the 4-(1,3-dioxan-2-yl)phenyl group. One common method involves the use of a Grignard reagent derived from 4-(1,3-dioxan-2-yl)phenyl bromide, which reacts with diphenylphosphine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of 4-(1,3-Dioxan-2-yl)phenylphosphane may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Dioxan-2-yl)phenylphosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphane group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Coordination: Transition metal salts such as palladium chloride or platinum chloride in the presence of suitable solvents.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated derivatives of the phenyl rings.
Coordination: Metal-phosphane complexes.
Wissenschaftliche Forschungsanwendungen
4-(1,3-Dioxan-2-yl)phenylphosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that can be used as catalysts in various organic reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 4-(1,3-Dioxan-2-yl)phenylphosphane largely depends on its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also interact with biological molecules, potentially affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphane: A widely used phosphane ligand in coordination chemistry.
4-(1,3-Dioxolan-2-yl)phenylphosphane: Similar structure but with a 1,3-dioxolane moiety instead of 1,3-dioxane.
Diphenylphosphane: Lacks the 4-(1,3-dioxan-2-yl)phenyl group.
Uniqueness
4-(1,3-Dioxan-2-yl)phenylphosphane is unique due to the presence of the 1,3-dioxane ring, which can impart different steric and electronic properties compared to other phosphane ligands. This can influence its reactivity and the stability of the complexes it forms.
Eigenschaften
CAS-Nummer |
923035-24-9 |
|---|---|
Molekularformel |
C22H21O2P |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
[4-(1,3-dioxan-2-yl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C22H21O2P/c1-3-8-19(9-4-1)25(20-10-5-2-6-11-20)21-14-12-18(13-15-21)22-23-16-7-17-24-22/h1-6,8-15,22H,7,16-17H2 |
InChI-Schlüssel |
JTCUPIKSTZSXHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(OC1)C2=CC=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


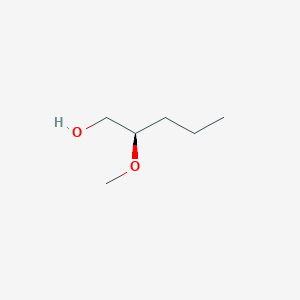


![N'-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B14177102.png)
![1-[Ethoxy(phenyl)phosphoryl]-L-proline](/img/structure/B14177103.png)
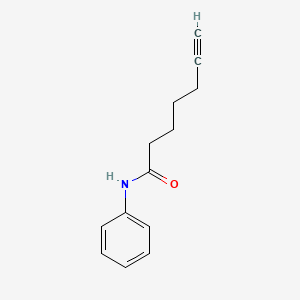
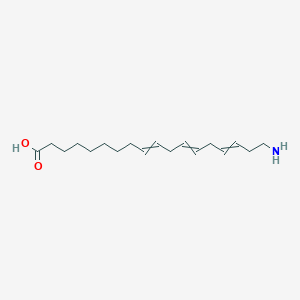
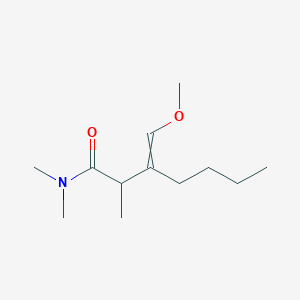
![Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate](/img/structure/B14177135.png)
![3-Methoxy-5-[(4-methoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14177139.png)
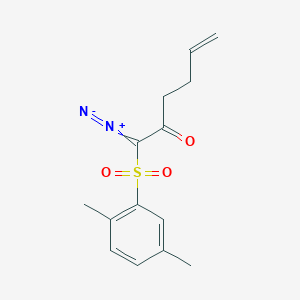
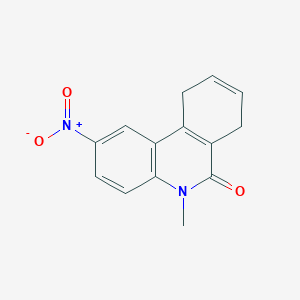
![(6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14177164.png)
![N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide](/img/structure/B14177167.png)
